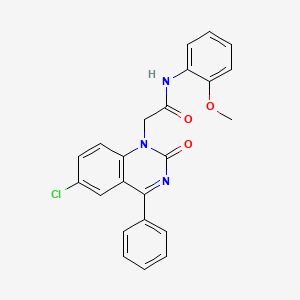

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide

Description

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide features a quinazolinone core substituted with a chlorine atom at position 6 and a phenyl group at position 4. The acetamide moiety is linked to a 2-methoxyphenyl group, which introduces electron-donating properties. Quinazolinones are known for their diverse pharmacological activities, including anticancer and enzyme inhibitory effects . The presence of the 2-methoxyphenyl group may enhance bioavailability due to its lipophilic nature, while the chloro substituent could influence electronic interactions in biological targets .

Properties

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O3/c1-30-20-10-6-5-9-18(20)25-21(28)14-27-19-12-11-16(24)13-17(19)22(26-23(27)29)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTHEYOPAPPPHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with benzoyl chloride in the presence of a base such as pyridine. This reaction forms 2-phenylquinazolin-4(3H)-one.

Chlorination: The 2-phenylquinazolin-4(3H)-one is then chlorinated using thionyl chloride to introduce the chloro group at the 6-position, yielding 6-chloro-2-phenylquinazolin-4(3H)-one.

Acylation: The chlorinated quinazolinone is then acylated with 2-methoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.

Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

Substitution: The chloro group at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

The biological activity of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide has been explored in various studies. Notable pharmacological properties include:

1. Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The presence of a chloro group may enhance the compound's ability to inhibit tumor growth by interfering with cancer cell proliferation pathways .

2. Antimicrobial Properties

Studies have shown that quinazolinone derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The compound may inhibit the growth of resistant strains, making it a candidate for further development as an antimicrobial agent .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Quinazolinones are known to modulate inflammatory pathways, which could lead to therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide involves the inhibition of specific enzymes and signaling pathways:

Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.

Pathway Modulation: It affects signaling pathways involved in cell growth, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline and Quinolinone Derivatives

a. N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 39)

- Core Structure : Quinazoline sulfonyl group.

- Substituents : Piperidinyl at position 4; sulfonyl linkage to acetamide.

- Activity: Exhibits notable anticancer activity against HCT-1, SF268, and MCF-7 cell lines .

- Comparison: The target compound replaces the sulfonyl group with a 2-oxo-1,2-dihydroquinazolinyl moiety.

b. 2-((6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

- Core Structure: Quinolinone with a thioether linkage.

- Substituents: Chloro and phenyl groups on the quinolinone; furan-2-ylmethyl on acetamide.

- Activity: Demonstrates immunoproteasome inhibitory activity (IC₅₀ = 11.84 ± 1.63 µM, 9% inhibition) .

- Comparison : Replacing the sulfur atom in the thioether with an oxygen (as in the target compound) could enhance metabolic stability due to reduced susceptibility to oxidation .

Heterocyclic Core Variations

a. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide

Substituent Effects on Pharmacological Activity

a. Dimethachlor (2-Chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide)

- Structure : Chloroacetamide with alkyl and aryl substituents.

- Activity : Herbicidal activity via inhibition of fatty acid synthesis .

- Comparison: The target compound’s aromatic quinazolinone and 2-methoxyphenyl groups likely shift its activity from herbicidal to anticancer, emphasizing the role of aromatic π-systems in target specificity .

b. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

Structural and Pharmacological Data Table

Biological Activity

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic compound belonging to the quinazolinone family, which has gained attention in medicinal chemistry for its diverse biological activities. This article reviews the compound's biological activity, including its synthesis, mechanism of action, and relevant research findings.

Molecular Structure and Properties

The molecular formula for this compound is C22H20ClN3O2 , with a molecular weight of 405.87 g/mol . The structure features a quinazolinone core known for its pharmacological properties, along with chloro and methoxy substituents that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H20ClN3O2 |

| Molecular Weight | 405.87 g/mol |

| CAS Number | 932457-56-2 |

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. The quinazolinone core is known to inhibit certain enzymes, while the methoxy group may enhance binding affinity and metabolic stability. Detailed studies are necessary to elucidate the exact pathways and molecular interactions involved.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity:

- Quinazolinone derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications in the structure can lead to enhanced cytotoxic effects against various cancer cell lines. Compound analogs have displayed IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

2. Antimicrobial Properties:

- Several quinazolinone derivatives have been evaluated for their ability to inhibit bacterial growth and biofilm formation. Notably, compounds similar to this compound have shown effectiveness against Pseudomonas aeruginosa, with significant inhibition rates reported in vitro .

3. Enzyme Inhibition:

- The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to quorum sensing in bacteria. This inhibition can prevent virulence and biofilm maturation, which are crucial in treating chronic infections .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various quinazolinone derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against the HCT116 colorectal cancer cell line with an IC50 value of 6.90 μM , outperforming many existing chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, compounds structurally similar to the target compound were assessed for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. The study reported that the most effective compounds achieved up to 73% inhibition at concentrations of 100 µM , highlighting their potential as therapeutic agents against biofilm-associated infections .

Q & A

Q. What synthetic routes are recommended for preparing 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

-

Quinazolinone Core Formation : Friedländer condensation of aniline derivatives with ketones under acidic/basic conditions (e.g., HCl or K₂CO₃) to construct the 1,2-dihydroquinazolin-2-one scaffold .

-

Substituent Introduction : Electrophilic chlorination at the 6-position and nucleophilic coupling of the 2-methoxyphenylacetamide group via chloroacetylation. DMF is commonly used as a solvent with K₂CO₃ to promote coupling .

-

Final Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure product .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core Formation | Aniline + Ketone, HCl, 80°C | 60–70 | |

| Chlorination | Cl₂/FeCl₃, 50°C | 85 | |

| Acetamide Coupling | K₂CO₃, DMF, RT | 75 |

Q. Which spectroscopic methods are critical for structural validation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons) and carbonyl carbons (δ 165–175 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- X-ray Crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement). Requires high-quality single crystals grown via slow evaporation .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodological Answer :

-

Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .

-

Enzyme Inhibition : IC₅₀ determination against target enzymes (e.g., DNA gyrase) using fluorescence-based assays .

-

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 10–100 µM .

- Example Data :

| Assay | Target | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 11.84 ± 1.63 | |

| Cytotoxicity | HeLa | 25.3 ± 2.1 |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize chloroacetylation by varying DMF/THF ratios .

- Flow Chemistry : Continuous flow reactors reduce side reactions and enhance reproducibility for scale-up .

- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for better solubility in polar aprotic solvents) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Structural Reanalysis : Verify compound purity via HPLC and compare with literature NMR data to exclude batch variability .

- Assay Standardization : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .

- SAR Studies : Synthesize analogs (e.g., replace 2-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

Q. What computational strategies predict the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase ATP-binding pocket). Validate with MD simulations .

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to analyze electron density at reactive sites (e.g., chloro group for nucleophilic substitution) .

- Machine Learning : Train models on bioactivity datasets (ChEMBL) to predict off-target effects .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Introduce substituents at the 4-phenyl position (e.g., 4-F, 4-CF₃) to assess steric/electronic effects .

- Acetamide Variations : Replace 2-methoxyphenyl with heteroaromatic groups (e.g., pyridyl, thiophene) to enhance solubility .

- Bioisosteric Replacement : Substitute the quinazolinone oxygen with sulfur to evaluate metabolic stability .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Use solvent diffusion (e.g., hexane/ethyl acetate) and seeding techniques. Additives like DMSO improve crystal quality .

- Twinned Data : SHELXL’s TWIN command refines twinned crystals. High-resolution data (≤1.0 Å) reduces ambiguity .

- Disorder Modeling : PART and EADP instructions in SHELX resolve disordered solvent/moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.